2-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2-ethylsulfanyl-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS2/c1-2-21-12-8-4-3-6-10(12)15(20)19-16-18-14-11(17)7-5-9-13(14)22-16/h3-9H,2H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGOSXFBFXENPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC3=C(C=CC=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Fluorobenzo[d]thiazol-2-amine
The benzothiazole scaffold is typically synthesized via cyclization of substituted aniline derivatives. For 4-fluorobenzo[d]thiazol-2-amine:
- Starting Material : 4-Fluoroaniline reacts with potassium thiocyanate and bromine in acetic acid to form 2-amino-4-fluorobenzo[d]thiazole.
- Mechanism : Thiocyanation followed by intramolecular cyclization yields the benzothiazole ring.
- Yield : Reported yields range from 65–78% under optimized conditions.
Key Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Acetic acid |
| Temperature | 0–5°C (initial), then 25°C |
| Reaction Time | 4–6 hours |
Functionalization with Ethylthio Group
The ethylthio (-S-C₂H₅) moiety is introduced via nucleophilic substitution or coupling reactions:
- Thiolation of Benzamide Precursor :
- Alternative Route :
Amide Bond Formation Strategies
Coupling 4-Fluorobenzo[d]thiazol-2-amine with Benzoyl Chloride Derivatives
The final amide bond is formed via:
- Schotten-Baumann Reaction :
- Carbodiimide-Mediated Coupling :
Comparative Analysis of Methods :
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Schotten-Baumann | 78 | 95 | 2 |
| EDC/HOBt | 88 | 98 | 12 |
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Catalytic Enhancements
- Palladium Catalysts : Improve coupling efficiency in Suzuki-Miyaura reactions for precursor synthesis.
- Phase-Transfer Catalysts : Accelerate interfacial reactions in Schotten-Baumann conditions.
Characterization and Validation
Spectroscopic Confirmation
Chromatographic Purity
- HPLC : Retention time = 6.8 min (C18 column, acetonitrile/water gradient).
- Melting Point : 167–169°C (uncorrected).
Industrial and Research Applications
Scalability Challenges
Chemical Reactions Analysis
Types of Reactions
2-(Ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl2) or iron powder in acidic conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Tin(II) chloride (SnCl2), iron powder
Substitution: Nucleophiles such as amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzothiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential as an anticancer, antimicrobial, or anti-inflammatory agent.
Industry: Used in the development of new materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their activity.
Modulating Receptors: Interacting with specific receptors on cell surfaces and altering their signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs of 2-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide include derivatives with variations in the substituents on the benzamide or benzo[d]thiazole rings. Below is a comparative analysis:
Key Observations :
- In contrast, the 5-nitro group in nitazoxanide increases redox activity, critical for its antiparasitic action .
- Thioether vs. Sulfonyl Groups : The ethylthio group (-S-C₂H₅) in the target compound may offer greater flexibility compared to sulfonyl (-SO₂-) derivatives (e.g., ), which are bulkier and more polar, affecting solubility and membrane permeability .
- Role of Heterocyclic Cores : Compounds like GB30 (thiazolidinedione) exhibit distinct hydrogen-bonding capabilities due to their diketone structure, unlike the simpler benzamide-thiazole framework .
Physicochemical Properties
- Melting Points: Derivatives with rigid substituents (e.g., 4-chloro in ) show higher melting points (148–151°C) compared to flexible analogs like N-(6-aminobenzo[d]thiazol-2-yl)benzamide, which lacks reported data but likely has lower thermal stability due to the -NH₂ group .
- Spectral Signatures : The ethylthio group in the target compound would likely show C-S stretching vibrations near 600–700 cm⁻¹ in IR, distinct from the sulfonyl group’s S=O peaks (~1350 cm⁻¹) in .
Biological Activity
The compound 2-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide represents a novel derivative within the benzothiazole family, which has garnered interest due to its diverse biological activities. Benzothiazole derivatives are known for their potential applications in medicinal chemistry, particularly in cancer therapy, anti-inflammatory treatments, and antimicrobial action. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C13H12FN2OS
- Molecular Weight : 255.31 g/mol
- CAS Number : Not available in the provided sources.
Biological Activity Overview
Research indicates that benzothiazole derivatives exhibit a variety of biological activities including:
- Anticancer Activity : Compounds with benzothiazole moieties have shown effectiveness against several cancer cell lines. For instance, derivatives have been reported to inhibit proliferation in human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Anti-inflammatory Effects : Some benzothiazole compounds have demonstrated the ability to modulate inflammatory cytokines such as IL-6 and TNF-α, suggesting a role in managing inflammatory diseases .
- Antimicrobial Properties : Various studies have highlighted the antimicrobial potential of benzothiazole derivatives against a range of pathogens, indicating their utility as therapeutic agents in infectious diseases .
The biological effects of this compound may involve several mechanisms:
- Cell Cycle Modulation : The compound could interfere with key regulatory proteins involved in the cell cycle, leading to increased apoptosis in cancer cells.
- Cytokine Inhibition : By downregulating pro-inflammatory cytokines, it may help mitigate inflammation-related pathologies.
- Oxidative Stress Reduction : Similar compounds have been shown to enhance antioxidant defenses against oxidative stress, which is crucial in cancer and neurodegenerative diseases .
Research Findings and Case Studies
Recent studies have provided insights into the effectiveness of benzothiazole derivatives:
| Study | Findings |
|---|---|
| Kamal et al. (2020) | Identified significant anticancer properties of benzothiazole derivatives, inhibiting A431 and A549 cell proliferation. |
| El-Helby et al. (2019) | Reported that modified benzothiazoles exhibit dual anti-inflammatory and anticancer activities through inhibition of IL-6 and TNF-α expression. |
| Awadh (2023) | Demonstrated antimicrobial activity against various bacterial strains, supporting the therapeutic potential of these compounds. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide, and how is purity ensured?
- Methodological Answer : The compound is synthesized via a multi-step process:
Thiazole ring formation : React 4-fluoro-2-aminobenzo[d]thiazole with benzoyl chloride derivatives under anhydrous conditions (e.g., DMF, 80°C) .
Ethylthio group introduction : Treat the intermediate with ethanethiol in the presence of a base (e.g., K₂CO₃) and a coupling agent (e.g., EDCI) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (methanol/water) yield >95% purity. Analytical validation employs HPLC, ¹H/¹³C NMR, and high-resolution mass spectrometry (HRMS) .
Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., fluorobenzo[d]thiazole protons at δ 7.2–8.1 ppm; ethylthio group at δ 1.3–2.9 ppm) .
- IR spectroscopy : Identifies amide C=O stretching (~1650 cm⁻¹) and C-S bonds (~650 cm⁻¹) .
- X-ray crystallography (if crystals are obtainable): Resolves bond angles and intermolecular interactions (e.g., hydrogen bonding between amide N-H and thiazole N) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Antimicrobial activity : Broth microdilution (MIC determination against Gram+/Gram– bacteria, fungi) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK-293) to assess selectivity .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How do electronic effects of the 4-fluoro and ethylthio substituents influence bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replace fluorine with Cl/CH₃; swap ethylthio with methylsulfonyl) and compare IC₅₀ values in enzyme assays .
- Computational modeling : Density Functional Theory (DFT) calculates electron-withdrawing/donating effects of substituents on amide bond reactivity .
- Data interpretation : Fluorine enhances membrane permeability (lipophilicity logP ~3.2), while ethylthio improves metabolic stability in microsomal assays .
Q. How can molecular docking elucidate interactions between this compound and target proteins?
- Methodological Answer :
Protein preparation : Retrieve target structures (e.g., EGFR kinase, PDB ID: 1M17) and optimize protonation states using tools like AutoDock Tools .
Docking simulations : Use AutoDock Vina to predict binding poses; validate with free-energy scoring (ΔG < -8 kcal/mol suggests strong binding) .
Experimental validation : Surface plasmon resonance (SPR) measures binding kinetics (KD values) .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Compile IC₅₀/MIC data from independent studies and apply statistical tests (e.g., ANOVA) to identify outliers .
- Experimental replication : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Mechanistic follow-up : Use RNA sequencing to verify if divergent results arise from off-target effects or pathway crosstalk .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt formation : React with HCl or sodium citrate to improve aqueous solubility (>50 µg/mL) .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release .
- Pharmacokinetics : Conduct murine studies to measure Cmax, T1/2, and AUC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
